Technical Whitepaper: Ceftriaxone-d3 (CAS 1132650-38-4)
Technical Whitepaper: Ceftriaxone-d3 (CAS 1132650-38-4)
This technical guide is structured to provide actionable, high-level insights for researchers utilizing Ceftriaxone-d3. It moves beyond basic catalog data to address the specific bioanalytical challenges associated with this compound, particularly the isotopic interference phenomena inherent to sulfur-rich antibiotics.
High-Precision Internal Standard for Bioanalysis
Executive Summary & Core Utility
Ceftriaxone-d3 (CAS 1132650-38-4) is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone. It serves as the "Gold Standard" Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.
However, unlike simple carbon-based drugs, Ceftriaxone-d3 presents a unique "Isotopic Overlap Challenge" due to the high sulfur content of the native molecule. This guide details the physicochemical properties, the specific interference mechanism, and the validated protocols required to use this standard effectively in Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.
Chemical Profile & Physicochemical Properties
The deuterium labeling is located on the methoxyimino moiety of the C7 acyl side chain. This position is metabolically stable and retains the label during the primary fragmentation pathway used in MRM (Multiple Reaction Monitoring).
| Property | Specification |
| CAS Number | 1132650-38-4 (Disodium Salt) |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino )acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₈H₁₃D₃N₈Na₂O₇S₃ |
| Molecular Weight | ~602.56 g/mol (Disodium Salt) / ~557.60 g/mol (Free Acid) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Water, Methanol, and DMSO.[1][2][3][4][5] Slightly soluble in Ethanol. |
| pKa | Acidic (Carboxylic acid ~3.0, Amino-thiazole ~3.2, Enolic -OH ~4.0) |
| Storage | -20°C, Hygroscopic. Protect from light (photolabile). |
Critical Technical Insight: The "3-Sulfur" Isotope Effect
Expertise Note: A common failure mode in Ceftriaxone assays is the non-linearity of the Internal Standard response at high analyte concentrations. This is not ion suppression, but isotopic crosstalk .
The Mechanism: Native Ceftriaxone (C₁₈H₁₈N₈O₇S₃) contains three sulfur atoms. Sulfur-34 (³⁴S) has a natural abundance of ~4.2%.
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The probability of a molecule containing heavy isotopes creates a significant "M+3" peak in the native spectrum.
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Native M+0: 555 m/z[3]
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Native M+3: 558 m/z (Overlap with IS Precursor)
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IS M+0: 558 m/z
At high physiological concentrations (e.g., >100 µg/mL in plasma), the M+3 isotope of the native drug contributes a signal to the 558 transition, artificially inflating the IS peak area.
Mitigation Strategy (The "Self-Validating" Protocol):
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High IS Concentration: Spike Ceftriaxone-d3 at a concentration significantly higher than typical trace assays (e.g., 5–10 µg/mL) to render the M+3 contribution negligible.
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Crosstalk Check: Run a "ULOQ (Upper Limit of Quantification) without IS" sample. If the signal in the IS channel (558/399) exceeds 5% of the typical IS response, you must mathematically correct for the contribution or dilute samples.
Optimized LC-MS/MS Method Development
The following parameters are derived from validated methods for human plasma and tissue analysis.
A. Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode Source Temperature: 500°C - 600°C (Compound is thermally sensitive; avoid excessive heat).
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Structural Logic |
| Ceftriaxone (Native) | 555.0 m/z | 396.1 m/z | 20–25 | Loss of Triazine ring (Side chain R2) |
| Ceftriaxone-d3 (IS) | 558.0 m/z | 399.1 m/z | 20–25 | Label on R1 (Methoxy) is retained |
B. Chromatographic Conditions
Ceftriaxone is highly polar and acidic. Standard C18 columns often yield poor retention or tailing.
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Column: HSS T3 or C18 Polar Embedded (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq).
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Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffer is critical for peak shape).[6]
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Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).
Figure 1: Recommended LC Gradient Profile for Ceftriaxone-d3 separation.
Sample Preparation Workflow
Protein precipitation (PPT) is the preferred method due to Ceftriaxone's high polarity, which makes Liquid-Liquid Extraction (LLE) difficult without ion-pairing agents.
Figure 2: Optimized Protein Precipitation Workflow minimizing matrix effects.
Protocol Notes:
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Acidification: Do not add strong acid (HCl) during precipitation as Ceftriaxone can degrade to Ceftriaxone-lactam under highly acidic conditions over time.
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Temperature: Keep all reagents and the autosampler at 4°C. The beta-lactam ring is susceptible to hydrolysis at room temperature.
Validation & Quality Assurance
To ensure Trustworthiness and Integrity of the data, the following criteria must be met:
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Linearity: R² > 0.995 over the range of 1.0 – 200 µg/mL.
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Isotope Contribution Factor: The signal of the IS in the presence of ULOQ (native) must be < 20% of the LLOQ IS response (or mathematically corrected).
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Stability:
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Stock Solution: Stable for 1 month at -20°C in water/methanol (50:50).
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Autosampler: Stable for ~24 hours at 10°C. Degradation products (isomerization) may appear as pre-peaks.
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References
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Wongchang, T. et al. (2019). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.
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Lin, Y. et al. (2021). "Antibiotics accumulate in Klebsiella pneumoniae liver abscesses but fail to eliminate antibiotic-tolerant populations." PNAS.
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Decosterd, L.A. et al. (2018). "Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma." Journal of Chromatography B.
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PubChem Compound Summary. "Ceftriaxone-d3." National Center for Biotechnology Information.
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Toronto Research Chemicals. "Ceftriaxone-d3 Disodium Salt Data Sheet."
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromspec.com [chromspec.com]
- 3. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
